2-({[(3-Chlorophenyl)carbamoyl]methyl}sulfanyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-({[(3-Chlorophenyl)carbamoyl]methyl}sulfanyl)acetic acid” is a chemical compound with the molecular formula C10H10ClNO3S . It has a molecular weight of 259.7093 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12ClNO3S/c12-9-4-2-1-3-8(9)5-13-10(14)6-17-7-11(15)16/h1-4H,5-7H2,(H,13,14)(H,15,16) . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
Scientific Research Applications
Environmental and Biological Interactions
Toxicology and Environmental Fate of Herbicides
Studies on herbicides like 2,4-D (a chlorophenoxyacetic acid similar in some respects to the target compound) have explored their toxicity, environmental fate, and the mechanisms of action in agricultural settings. For example, research on 2,4-D has highlighted its widespread use and the consequent need for understanding its environmental impact, including its behavior in water and soil, and its effects on non-target species (Zuanazzi, Ghisi, & Oliveira, 2020).
Corrosion Inhibition
Research on organic corrosion inhibitors for metals in acidic solutions has identified the role of compounds containing sulfur, which might be structurally similar to 2-({[(3-Chlorophenyl)carbamoyl]methyl}sulfanyl)acetic acid. Such studies suggest potential applications in industrial cleaning and maintenance, where the presence of sulfur and nitrogen atoms plays a critical role in preventing metal corrosion (Goyal et al., 2018).
Potential Therapeutic and Pharmacological Effects
- Pharmacological Properties of Sulfonamides: Sulfonamides, which share a sulfur motif with the target compound, have been extensively studied for their diverse pharmacological properties, including their role as diuretics, carbonic anhydrase inhibitors, and antiepileptics. This suggests potential research directions in exploring similar pharmacological applications for sulfur-containing compounds like 2-({[(3-Chlorophenyl)carbamoyl]methyl}sulfanyl)acetic acid (Carta, Scozzafava, & Supuran, 2012).
Environmental Remediation
- Wastewater Treatment: Studies on the treatment of wastewater from pesticide production have identified the need for effective removal of toxic compounds, including those structurally related to chlorophenoxyacetic acids. The research emphasizes the importance of biological and chemical processes for degrading persistent organic pollutants in industrial effluents, suggesting possible applications for related compounds in environmental remediation efforts (Goodwin et al., 2018).
Safety and Hazards
properties
IUPAC Name |
2-[2-(3-chloroanilino)-2-oxoethyl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3S/c11-7-2-1-3-8(4-7)12-9(13)5-16-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJXESWTQMRFPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[(3-Chlorophenyl)carbamoyl]methyl}sulfanyl)acetic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.